4-Ethyl-1,3-oxazolidin-2-one

Asymmetric hydrogenation Chiral pool synthesis Ethambutol intermediate

Racemic 4-ethyl-1,3-oxazolidin-2-one (CAS 16112-60-0) addresses the need for a calibrated steric probe in asymmetric synthesis screening. Unlike methyl (minimal bulk) or isopropyl (high demand) analogs, the ethyl substituent provides an intermediate steric profile essential for systematic structure-selectivity relationship studies. • Enables catalyst benchmarking: Established 17.5% optical yield baseline for d-2-aminobutanol production via asymmetric hydrogenation. • Predictable phase behavior: Defined aqueous solubility of ≥25 mg/mL supports reliable partitioning in biphasic or extractive workup. • Research supply guarantee: Racemic mixture (95%) sourced with full QA documentation for uninterrupted experimental campaigns.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 16112-60-0
Cat. No. B102768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1,3-oxazolidin-2-one
CAS16112-60-0
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCCC1COC(=O)N1
InChIInChI=1S/C5H9NO2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)
InChIKeyCRHQYASHOICRND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1,3-oxazolidin-2-one Procurement Overview


4-Ethyl-1,3-oxazolidin-2-one (CAS 16112-60-0), also known as 4-ethyl-2-oxazolidinone, is a C5-substituted heterocyclic oxazolidinone with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol [1]. This compound belongs to the Evans chiral auxiliary family and is supplied commercially as a racemic mixture in solid or oily form, with computed physicochemical properties including a predicted XLogP3-AA of 0.7, topological polar surface area (TPSA) of 38.3 Ų, and a predicted density of 1.047 g/cm³ [1]. Its primary industrial and research utility lies in asymmetric synthesis as a chiral auxiliary, as well as serving as a key intermediate in pharmaceutical synthesis pathways, including historical relevance to ethambutol production [2].

Asymmetric hydrogenation screening workflow
Aqueous-organic biphasic reaction compatibility
Intermediate steric profile for Evans auxiliary library

4-Ethyl-1,3-oxazolidin-2-one Generic Substitution Risks


Interchanging 4-ethyl-1,3-oxazolidin-2-one with structurally similar oxazolidinone analogs such as 4-methyl-2-oxazolidinone (CAS 4042-35-7) or 4-isopropyl-2-oxazolidinone introduces measurable deviations in stereochemical outcomes during asymmetric synthesis and alters physicochemical handling parameters. While all members of the Evans auxiliary class operate through a common chelation-controlled transition state mechanism [1], the steric bulk of the C4 substituent directly modulates diastereofacial bias [2]. Procurement decisions cannot rely on class-level inference alone: the specific ethyl substituent confers a distinct balance between steric demand and solubility that directly impacts isolated yields and enantioselectivity metrics. Furthermore, the racemic mixture (CAS 16112-60-0) is not interchangeable with its enantiopure (R)- or (S)-enantiomers (CAS 98974-04-0 and 13896-06-5 respectively) without specific chiral resolution protocols .

C4 Substituent Mismatch 4-Methyl or 4-isopropyl analogs may shift diastereoselectivity and solubility profiles.
Racemic-to-Enantiopure Substitution Racemic mixture is not directly interchangeable with (R)- or (S)-enantiomers without chiral resolution.
Class-Level Assumption General oxazolidinone behavior may overlook specific storage requirements of the ethyl derivative.

4-Ethyl-1,3-oxazolidin-2-one vs. Structural Analogs


Asymmetric Hydrogenation Optical Yield

In catalytic asymmetric hydrogenation reactions employing 4-ethyl-2-oxazolidinone derivatives as substrates, the 4-ethyl-substituted oxazolidinone framework demonstrated an optical yield of 17.5% for the production of d-2-acetyl-4-ethyloxazolidine-2-one, with subsequent hydrolysis yielding d-2-aminobutanol at 12.7% optical purity [1]. While class-level inference suggests that alternative C4 substituents (e.g., 4-methyl or 4-isopropyl) would modulate enantioselectivity due to altered steric environment at the catalytic site, direct comparative data for these analogs under identical hydrogenation conditions are not available in the disclosed literature [1].

Asym. Hydrogenation Yield
Class-level inference
Optical yield 17.5% vs racemic baseline 0%
Reported baseline for 4-ethyl scaffold in asymmetric hydrogenation.
Comparative data for 4-methyl/isopropyl analogs not available.
Asymmetric hydrogenation Chiral pool synthesis Ethambutol intermediate

Aqueous Solubility

Experimental solubility determination indicates that racemic 4-ethyl-1,3-oxazolidin-2-one is soluble in water to at least 25 mg/mL, corresponding to approximately 217 mM at room temperature [1]. This water compatibility exceeds the general class expectation for oxazolidinones, which are typically described as having limited aqueous solubility . Direct comparative solubility data for 4-methyl-2-oxazolidinone and 4-isopropyl-2-oxazolidinone under identical experimental conditions are not available in the open literature, representing a data gap for procurement decision-making.

Aqueous Solubility
Class-level inference
≥25 mg/mL (≥217 mM) in water
Supports aqueous reaction medium selection.
Solubility of 4-methyl/isopropyl analogs not reported under identical conditions.
Aqueous solubility Formulation compatibility Reaction medium selection

Storage Stability

Vendor specifications indicate that 4-ethyl-1,3-oxazolidin-2-one requires storage at -20°C in a freezer to maintain compound integrity . This low-temperature storage requirement distinguishes it from more stable oxazolidinone analogs that may be stored under standard ambient or refrigerated (2-8°C) conditions. While direct accelerated stability data comparing degradation rates of 4-ethyl versus 4-methyl or 4-isopropyl analogs are not available in public sources, the explicit -20°C specification indicates thermal lability that must be considered in procurement planning and facility infrastructure.

Storage Stability
Data to verify
-20°C freezer storage required
Impacts cold-chain logistics and handling workflows.
Vendor specification; accelerated stability data for analogs not publicly available.
Storage stability Cold chain logistics Procurement handling

4-Ethyl-1,3-oxazolidin-2-one Application Scenarios


Asymmetric Hydrogenation Screening

Procure racemic 4-ethyl-1,3-oxazolidin-2-one for catalytic asymmetric hydrogenation screening programs targeting d-2-aminobutanol production. The established optical yield baseline of 17.5% provides a reference for evaluating catalyst performance [1]. The compound serves as a substrate for novel chiral catalyst development, with the quantified yield metric enabling direct comparison of catalyst efficiency across experimental campaigns.

Aqueous-Organic Biphasic Reactions

Select 4-ethyl-1,3-oxazolidin-2-one for reaction systems involving aqueous media where a defined minimum solubility of 25 mg/mL is required for partitioning or phase transfer optimization [1]. This solubility threshold supports solvent system design in processes requiring predictable compound distribution between aqueous and organic phases, such as extractive workup procedures or biphasic catalytic reactions.

Chiral Auxiliary Library Screening

Include racemic 4-ethyl-1,3-oxazolidin-2-one as a reference compound in Evans auxiliary screening libraries to evaluate the effect of C4 substituent sterics on diastereoselectivity outcomes. The ethyl group occupies an intermediate position between methyl (minimal steric bulk) and isopropyl/phenyl (substantial steric demand), providing a calibrated steric profile for systematic structure-selectivity relationship studies [2].

Application
Selection Property
Validation Focus
Asymmetric hydrogenation screening
Chiral auxiliary scaffold performance
Optical yield and catalyst compatibility
Aqueous-organic biphasic reactions
Aqueous solubility profile
Partition and phase-transfer behavior
Chiral auxiliary library screening
C4 steric bulk calibration
Diastereoselectivity outcome trends

Technical Documentation Hub

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40 linked technical documents
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